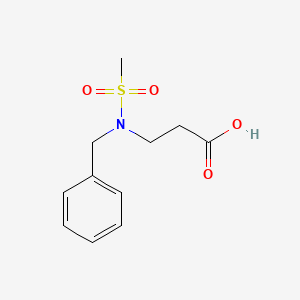

3-(Benzyl-methanesulfonyl-amino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzyl-methanesulfonyl-amino)-propionic acid is an organic compound that features a benzyl group, a methanesulfonyl group, and an amino group attached to a propionic acid backbone

Mecanismo De Acción

Target of Action

The primary target of the compound “3-(Benzyl-methanesulfonyl-amino)-propionic acid” is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a crucial role in the negative regulation of insulin and leptin pathways . It has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and obesity .

Mode of Action

The compound interacts with the A, B, and C binding sites of the PTP1B enzyme . This interaction inhibits the activity of PTP1B, which in turn enhances insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake .

Biochemical Pathways

The inhibition of PTP1B affects several signaling pathways, including insulin, leptin, and the ErbB signaling network . The compound’s action on these pathways can lead to improved insulin sensitivity and glucose metabolism, which are beneficial effects for the treatment of type 2 diabetes .

Pharmacokinetics

Similar compounds have been shown to be extensively metabolized, with the radioactivity predominantly excreted in feces

Result of Action

The result of the compound’s action is an enhancement of insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake . This can lead to improved glucose metabolism and insulin sensitivity, which are beneficial for the treatment of type 2 diabetes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl-methanesulfonyl-amino)-propionic acid typically involves the following steps:

Formation of Benzyl Methanesulfonate: Benzyl alcohol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form benzyl methanesulfonate.

Amination: The benzyl methanesulfonate is then reacted with ammonia or an amine to introduce the amino group, forming benzyl methanesulfonyl amine.

Alkylation: The benzyl methanesulfonyl amine is then alkylated with a suitable alkylating agent, such as ethyl bromoacetate, to introduce the propionic acid moiety.

Hydrolysis: The ester formed in the previous step is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyl-methanesulfonyl-amino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzyl group can be reduced to form the corresponding methyl derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Methyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(Benzyl-methanesulfonyl-amino)-propionic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Benzyl-methanesulfonyl-amino)-acetic acid

- 3-(Benzyl-methanesulfonyl-amino)-butyric acid

- 3-(Benzyl-methanesulfonyl-amino)-valeric acid

Uniqueness

3-(Benzyl-methanesulfonyl-amino)-propionic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the propionic acid moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.

Actividad Biológica

3-(Benzyl-methanesulfonyl-amino)-propionic acid (CAS 340025-20-9) is a compound of interest due to its biological activity, particularly its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a significant target in the treatment of metabolic disorders, including diabetes and obesity. Understanding the biological mechanisms and effects of this compound can provide insights into its potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of PTP1B. This inhibition has several downstream effects on biochemical pathways:

- Target : PTP1B, which regulates insulin signaling and leptin signaling pathways.

- Binding Sites : The compound interacts with the A, B, and C binding sites of PTP1B, leading to altered enzyme activity.

- Biochemical Pathways : Inhibition of PTP1B enhances insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake, crucial for maintaining glucose homeostasis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PTP1B activity. For example:

- Cell Line Studies : In human hepatocyte cell lines, treatment with this compound resulted in increased phosphorylation of insulin receptor substrates, indicating enhanced insulin signaling.

- Enzyme Assays : Enzyme assays confirmed that the compound exhibits a dose-dependent inhibition of PTP1B, with IC50 values suggesting potent activity in the low micromolar range.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have shown promising results in animal models:

- Diabetes Models : Compounds targeting PTP1B have been evaluated in diabetic mouse models, showing improvements in glucose tolerance and insulin sensitivity.

- Leptin Sensitivity : Similar inhibitors have been reported to enhance leptin sensitivity in obese models, suggesting potential applications in obesity management.

Comparison with Related Compounds

To better understand the biological activity of this compound, a comparison with other known PTP1B inhibitors is useful:

Propiedades

IUPAC Name |

3-[benzyl(methylsulfonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(15,16)12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWXCICKZFCDBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCC(=O)O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349431 |

Source

|

| Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340025-20-9 |

Source

|

| Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.